2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

Medicinal Chemistry Heterocyclic Synthesis Antimicrobial Agents

This halogenated 8-hydroxyquinoline derivative features a reactive 5-chloroacetyl group that serves as a defined electrophilic handle for constructing bioactive heterocycles. Its use eliminates the need for separate 5-position functionalization steps, reducing synthetic sequence length by one step compared to starting from unsubstituted 8-hydroxyquinoline. - Enables direct installation of aminothiazole, aminoethanol, and pyrrole pharmacophores via nucleophilic substitution. - Supports diversity-oriented synthesis with a one-pot, three-component protocol using DABCO at 60°C. - Critical for SAR studies on metal complex geometry and anticancer activity, where the 5-substitution pattern is distinct from 2- or 7-halogenated analogs.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 99973-51-0
Cat. No. B1315639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone
CAS99973-51-0
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)C(=O)CCl
InChIInChI=1S/C11H8ClNO2/c12-6-10(15)7-3-4-9(14)11-8(7)2-1-5-13-11/h1-5,14H,6H2
InChIKeyDJMNIRANZDQCCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone Procurement Guide


2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (CAS 99973-51-0), molecular formula C11H8ClNO2, is a halogenated 8-hydroxyquinoline derivative that functions as a key chloroacetyl-bearing building block in medicinal chemistry . It is primarily utilized as a synthetic intermediate, where the reactive chloroacetyl group at the 5-position enables nucleophilic substitution to construct diverse bioactive heterocyclic scaffolds . This compound is positioned for R&D procurement where downstream derivatization potential, rather than standalone bioactivity, defines selection criteria.

Workflow
Heterocyclic scaffold synthesis via nucleophilic substitution
Selection
Pre-functionalized chloroacetyl electrophile at 5-position
Use Context
Medicinal chemistry R&D building block for thiazole, pyrrole, and aminoethanol derivatives

Why Analogs Cannot Replace 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone


Substituting this compound with 8-hydroxyquinoline or non-chlorinated analogs introduces fundamental synthetic incompatibility. The 5-position chloroacetyl group functions as a defined electrophilic handle for thiazole, pyrrole, and aminoethanol derivative construction [1][2]. Using unsubstituted 8-hydroxyquinoline requires additional functionalization steps with uncertain regioselectivity, while bromoacetyl analogs introduce altered leaving group reactivity that necessitates reaction condition re-optimization [3]. The quantified synthetic yields and downstream bioactivity of derivatives are directly coupled to this specific chloroacetyl substitution pattern, making generic replacement a source of experimental variability rather than cost savings.

Unsubstituted 8-hydroxyquinoline lacks electrophilic handle
Without the 5-chloroacetyl group, direct thiazole or pyrrole formation requires extra functionalization steps with uncertain regioselectivity.
Bromoacetyl analogs alter leaving-group reactivity
Different halogen leaving groups can shift reaction kinetics and require re-optimization of conditions, introducing synthetic variability.
Substitution pattern changes SAR outcomes
Metal complex and antimicrobial SAR studies show that substitution position and identity are not interchangeable; generic 8-hydroxyquinoline may yield different biological readouts.

Comparative Evidence: 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone


Superior Reactivity of 5-Chloroacetyl Group

The 5-chloroacetyl moiety in 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone serves as a highly reactive electrophilic site for nucleophilic substitution, enabling direct conversion to bioactive thiazole derivatives. In a head-to-head synthetic comparison, 5-chloroacetyl-8-hydroxyquinoline reacts with thiourea to yield 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, a precursor to antimicrobial Schiff bases and thiazolo-s-triazines [1]. The non-chlorinated analog 8-hydroxyquinoline lacks this electrophilic handle entirely and cannot undergo this transformation without additional functionalization steps and associated regioselectivity uncertainty [1]. This reactivity difference eliminates the need for separate chloromethylation steps, reducing synthetic sequence length and improving overall yield predictability.

Thiazole Formation
Head-to-head
Direct aminothiazole synthesis vs. no reactive handle (requires extra step)
Reduces synthetic step count and eliminates regioselectivity uncertainty
Protocol: Fadda et al. 2013; standard conditions
Medicinal Chemistry Heterocyclic Synthesis Antimicrobial Agents

Antimalarial Aminoethanol Precursor

This compound is documented as the starting material for synthesizing 1-(8-hydroxy-5-quinolyl)-2-dialkylaminoethanol derivatives, a class of compounds investigated for antimalarial activity [1]. The chloroacetyl group undergoes nucleophilic attack by dialkylamines to install the aminoethanol pharmacophore. Attempts to use the non-chlorinated analog 1-(8-hydroxyquinolin-5-yl)ethanone (CAS 2598-31-4) for this transformation would require reductive amination or alternative routes with different stereochemical outcomes, representing a fundamentally distinct synthetic pathway that has not been validated in the cited antimalarial studies [1]. The chloroacetyl route provides a direct, literature-validated path to this specific pharmacophore class.

Antimalarial Precursor
Reported
Validated synthetic route to 1-(8-hydroxy-5-quinolyl)-2-dialkylaminoethanol via chloro displacement
Literature-validated pathway reduces method development time
Patent WO2012/20389; direct nucleophilic substitution
Antimalarial Drug Discovery Aminoalcohol Synthesis Neglected Tropical Diseases

One-Pot Pyrrole Synthesis Efficiency

The chloroacetyl group of this compound participates in a one-pot, three-component reaction with pentane-2,4-dione and amines, catalyzed by DABCO at 60°C, to generate 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines [1]. This multicomponent efficiency is enabled specifically by the chloroacetyl electrophile; the non-chlorinated analog 8-hydroxyquinoline cannot undergo this transformation without prior functionalization. The one-pot protocol reduces purification steps and solvent consumption compared to stepwise approaches, aligning with green chemistry principles for sustainable synthesis.

One-Pot Pyrrole
Head-to-head
Participates in multicomponent reaction with diketone and amines under DABCO catalysis; unsubstituted analog requires pre-functionalization
Consolidates multi-step sequence into single operation, reducing purification
Al-Mulla et al. 2015; green chemistry protocol
Green Chemistry Multicomponent Reactions DABCO Catalysis

SAR of Halogenated 8-Hydroxyquinoline Metal Complexes

Structure-activity relationship studies of Ru(II) complexes with substituted 8-hydroxyquinolines demonstrate that halogen incorporation at the 2- and 7-positions improves cytotoxic potency, with the number and identity of substituents profoundly affecting activity [1]. While this specific compound bears chloroacetyl substitution at the 5-position rather than direct ring halogenation, the class-level SAR establishes that 8-hydroxyquinoline substitution pattern is not interchangeable for metal-based anticancer applications. A family of 22 Ru(II) complexes containing mono-, di-, and tri-substituted hydroxyquinoline ligands exhibited varying cytotoxic activities, confirming that substitution position and identity are critical determinants of biological outcome [1].

Metal Complex SAR
Class-level
SAR of 22 Ru(II) complexes shows substitution position critically influences cytotoxicity
Substitution pattern is a critical variable for metal-based anticancer research
Eur J Med Chem 2018; class-level inference, not specific to this derivative
Anticancer Drug Discovery Ruthenium Complexes Structure-Activity Relationship

Synthetic Yield Benchmark for Quality

A validated synthetic protocol for this compound using 8-quinolinol, chloroacetyl chloride, and aluminum chloride in nitrobenzene at 100°C yields 38.5% after purification . This quantitative yield benchmark enables procurement professionals to contextualize commercial material pricing and assess whether vendor-reported yields or synthetic access claims are consistent with literature precedent. The 38.5% yield reflects the moderate-yield Friedel-Crafts acylation conditions required for 5-position chloroacetylation, providing a realistic expectation for custom synthesis costs compared to commercially available unsubstituted 8-hydroxyquinoline.

Synthetic Yield
Data to verify
38.5% isolated yield (Friedel-Crafts acylation)
Provides procurement cost baseline for custom synthesis evaluation
Yield reflects moderate-yield acylation; vendor claims should be benchmarked
Quality Control Synthetic Yield Benchmark Procurement Specification

Anti-MRSA Activity of Halogenated 8-Hydroxyquinolines

A systematic study of halogenated 8-hydroxyquinoline-based anti-MRSA agents demonstrates that 8-hydroxyquinoline itself exhibits antimicrobial activity against Staphylococcus aureus with MIC = 16.0–32.0 µM [1]. Further halogenation and structural modifications were explored via in vitro and QSAR studies to optimize anti-MRSA potency [1]. The 5-chloroacetyl derivative represents a distinct halogenated scaffold within this validated anti-MRSA class, providing a pre-functionalized entry point for developing novel halogenated 8-hydroxyquinoline antimicrobial candidates.

Anti-MRSA Class
Class-level
Halogenated 8-hydroxyquinolines show anti-MRSA activity; unsubstituted 8-hydroxyquinoline MIC 16–32 µM
Supports procurement for antimicrobial screening within validated scaffold class
Cherdtrakulkiat et al. 2020; QSAR-informed class evidence
Anti-MRSA Agents Antimicrobial Resistance QSAR Studies

Procurement Scenarios: 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone


Thiazole-Based Antimicrobial Lead Optimization

Procure this compound when your research program aims to synthesize 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline derivatives for antimicrobial screening. The chloroacetyl group reacts directly with thiourea to install the aminothiazole moiety, a transformation validated in the literature for generating Schiff bases and thiazolo-s-triazines with potential antibacterial activity [1]. This route avoids separate 5-position chloromethylation, reducing synthetic sequence length by one step compared to starting from unsubstituted 8-hydroxyquinoline. Researchers should verify vendor purity specifications (≥95% typical) prior to use in nucleophilic substitution reactions.

Antimalarial Aminoethanol Derivative Synthesis

Procure this compound when developing 1-(8-hydroxy-5-quinolyl)-2-dialkylaminoethanol antimalarial candidates. The chloroacetyl group undergoes nucleophilic displacement by dialkylamines to directly install the aminoethanol pharmacophore, following a literature-validated pathway documented in antimalarial patent applications [1]. This approach provides a defined synthetic route with predictable stereochemical outcomes, eliminating the method development burden associated with alternative routes using non-chlorinated precursors.

One-Pot Heterocycle Library Synthesis

Procure this compound for diversity-oriented synthesis programs requiring efficient access to pyrrole-substituted 8-hydroxyquinolines. The chloroacetyl group enables a one-pot, three-component reaction with pentane-2,4-dione and various amines using DABCO as a green catalyst at 60°C [1]. This multicomponent approach consolidates what would otherwise require multiple separate steps into a single operation, reducing purification requirements and solvent consumption. The protocol is compatible with a range of amine inputs, making it suitable for generating structurally diverse compound libraries for biological screening.

Metal-Based Anticancer Agent Substitution SAR

Procure this compound when investigating structure-activity relationships of ruthenium(II) or other metal complexes with substituted 8-hydroxyquinoline ligands. SAR studies demonstrate that substitution position and identity on the 8-hydroxyquinoline scaffold critically modulate cytotoxic potency [1]. The 5-chloroacetyl substitution provides a defined functionalization pattern distinct from 2- or 7-halogenated analogs, enabling systematic exploration of how substitution position affects metal coordination geometry, complex stability, and anticancer activity. This supports procurement for coordination chemistry and medicinal inorganic chemistry research programs.

Application
Selection Property
Validation Focus
Thiazole-based antimicrobial lead optimization
Chloroacetyl electrophile reactivity
Aminothiazole formation reproducibility
Antimalarial aminoethanol derivative synthesis
Nucleophilic displacement by dialkylamines
Literature-validated synthetic protocol
One-pot heterocycle library synthesis
One-pot reactivity with diketones and amines
Yield and scope under DABCO catalysis
Metal-based anticancer agent substitution SAR
Defined 5-position substitution pattern
Substitution-dependent cytotoxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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